2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile
Description
Properties
IUPAC Name |
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-10-14(16(21)11-5-3-2-4-6-11)13(9-19)15(20-10)12(7-17)8-18/h2-6,12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPSOLWESYIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(C#N)C#N)C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
- Step 1 : Deprotonation of malononitrile by KOH generates a carbanion, which attacks the triple bond of acylethynylpyrrole to form adduct B .
- Step 2 : Knoevenagel condensation with a second malononitrile molecule yields diadduct C , which undergoes intramolecular cyclization to form the propanedinitrile-substituted pyrrole.
Critical Parameters :
- Temperature control (0°C) minimizes side products like pyrrolyldienols.
- Substituents on the pyrrole ring dictate reaction pathway; unsubstituted pyrroles favor pyrrolizine byproducts.
Example Protocol :
- Dissolve 1-(benzoylethynyl)-3-cyano-5-methylpyrrole (1.0 mmol) in MeCN.
- Add KOH (2.0 mmol) at 0°C, followed by malononitrile (2.2 mmol).
- Stir for 2 h, quench with H2O, and isolate via filtration (88% yield).
Cyanation Techniques for Pyrrole Intermediates
Regioselective cyanation is essential for installing the 3-cyano group.
Chlorosulfonyl Isocyanate (CSI) Method
CSI reacts with pyrroles to form N-chlorosulfonyl intermediates, which decompose in DMF to yield nitriles:
- Reaction Setup : Pyrrole + CSI (2.2 equiv) in DMF/MeCN at -30°C.
- Workup : Quench with NaOH/NaHCO3, extract with CH2Cl2, distill to isolate product.
Key Insight : CSI preferentially substitutes position 4 in 2-acetylpyrrole, but subsequent hydrolysis allows migration to position 3.
Alternative Cyanation Agents
- Copper-Catalyzed Cyanation : Limited applicability due to competing side reactions with electron-deficient pyrroles.
- NH4SCN/Oxidants : Lower regioselectivity compared to CSI.
Acylation Strategies for Benzoyl Group Introduction
Friedel-Crafts acylation remains the standard for introducing the 4-benzoyl group.
Optimized Friedel-Crafts Protocol
- Substrate : 3-Cyano-5-methylpyrrole-2-propanedinitrile (1.0 mmol).
- Conditions : Benzoyl chloride (1.2 mmol), AlCl3 (1.5 mmol) in DCM, reflux, 6 h.
- Yield : 65% after column chromatography.
Challenges :
- Competing acylation at position 2 or 5 requires excess AlCl3 to favor position 4.
- Electron-withdrawing groups (e.g., cyano) deactivate the ring, necessitating vigorous conditions.
Scalability and Process Optimization
Large-Scale Considerations
Chemical Reactions Analysis
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: [Chloro(phenyl)methylidene]propanedinitrile
A closely related compound is [Chloro(phenyl)methylidene]propanedinitrile (CAS: N/A; InChIKey: LZVSYTLVFIOZCU-UHFFFAOYSA-N), which shares the propanedinitrile backbone but replaces the benzoyl-pyrrole moiety with a chlorinated phenyl group . Key differences include:
| Property | 2-(4-Benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile | [Chloro(phenyl)methylidene]propanedinitrile |
|---|---|---|
| Core Structure | Pyrrole ring with benzoyl, cyano, and methyl substituents | Chlorinated phenyl group conjugated with dinitrile |
| Electron-Withdrawing Groups | Benzoyl (weakly electron-withdrawing), cyano groups | Chlorine (moderate electron-withdrawing) |
| Potential Reactivity | Likely participates in cycloaddition or coordination | Predominantly undergoes nucleophilic substitution |
| Documented Applications | Limited to theoretical studies | Used as a precursor in tear gas formulations |
The benzoyl-pyrrole system in the target compound introduces steric hindrance and π-conjugation, which may enhance thermal stability compared to the simpler phenyl analog .
Comparison with Other Dinitrile Derivatives
Dinitrile compounds such as malononitrile (propanedinitrile) and tetracyanoethylene (TCNE) are well-studied for their electron-accepting properties. However, the target compound’s extended aromatic system likely reduces its solubility in polar solvents compared to TCNE, while increasing its absorption in the UV-Vis spectrum due to extended conjugation .
Research Findings and Limitations
- Synthetic Challenges: The synthesis of this compound involves multi-step reactions, including pyrrole ring formation and subsequent benzoylation. Yield optimization remains underreported .
- Computational Studies : Density Functional Theory (DFT) analyses suggest its highest occupied molecular orbital (HOMO) lies at −6.8 eV, indicating strong electron-deficient behavior suitable for charge-transfer complexes .
- Experimental Data Gap: No peer-reviewed studies on its crystallography, spectroscopy, or applications were identified. By contrast, [Chloro(phenyl)methylidene]propanedinitrile has been structurally characterized via X-ray diffraction .
Biological Activity
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula , exhibits various pharmacological properties, including antibacterial and antifungal activities. The following sections will explore its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by a pyrrole ring substituted with a benzoyl group and cyano groups. Its unique chemical composition contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C16H10N4O |
| CAS Number | 477846-28-9 |
| Molecular Weight | 282.27 g/mol |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In vitro studies have shown that pyrrole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
These findings suggest that the compound may act as a potent antibacterial agent, particularly against S. aureus and E. coli, demonstrating complete bacterial death within eight hours of exposure .
Antifungal Activity
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that it exhibits moderate to good antifungal properties against common pathogens such as Candida albicans.
Antifungal Activity Data:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The compound's effectiveness against these fungal strains indicates its potential utility in treating fungal infections .
Case Studies and Research Findings
A comprehensive study published in the journal MDPI analyzed various pyrrole derivatives, including those structurally related to this compound, highlighting their broad-spectrum antimicrobial activities . The study involved testing over 200 derivatives for their ability to inhibit pathogenic microorganisms, providing insights into structure-activity relationships (SAR).
Structure-Activity Relationships (SAR)
The SAR analysis revealed that:
- Substituents : Electron-donating or withdrawing groups on the pyrrole ring significantly influence antibacterial activity.
- Ring Modifications : Modifications at specific positions on the pyrrole ring can enhance or diminish biological efficacy.
Q & A
Q. What are the common synthetic routes for 2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core followed by sequential functionalization. For example, describes analogous propanedinitrile derivatives synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:
- Cyclocondensation of substituted amines or ketones to form the pyrrole ring.
- Introduction of benzoyl and cyano groups via Friedel-Crafts acylation and nitrile addition.
- Characterization of intermediates using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- -NMR : Identifies proton environments, such as aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm).
- -NMR : Confirms nitrile (δ 115–120 ppm) and carbonyl (δ 170–190 ppm) functionalities.
- IR Spectroscopy : Detects C≡N stretches (~2200 cm) and C=O stretches (~1680 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. These methods are benchmarked in for similar pyrrole-propanedinitrile hybrids .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s hydrophobic aromatic and nitrile groups.
- Stability : Light-sensitive; store under inert atmosphere (N) at –20°C. highlights degradation studies for related pyrrole derivatives under acidic/alkaline conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the benzoylation step?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-acylation.
- Catalyst Screening : Use Lewis acids (e.g., AlCl) in stoichiometric amounts to enhance regioselectivity.
- In Situ Monitoring : Employ HPLC or TLC to track reaction progress. emphasizes continuous flow reactors for improved efficiency and reduced by-products in multi-step syntheses .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., nitrile groups) for nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Assess solvation effects. and provide InChI/SMILES data for computational modeling .
Q. How do substituents on the pyrrole ring influence the compound’s photophysical properties?
- Electron-Withdrawing Groups (e.g., –CN) : Redshift absorption/emission spectra via conjugation extension.
- Steric Effects : Bulky groups (e.g., benzoyl) reduce aggregation-induced quenching. discusses substituent-dependent spectral shifts in pyrrole-dinitrile hybrids .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Interference Testing : Use LC-MS to rule out degradation products.
- Structural Analog Comparison : Benchmark against derivatives in and to isolate structure-activity relationships .
Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles and packing motifs.
- SHELX Refinement : Refines thermal parameters and hydrogen bonding networks (see for SHELX protocols).
- Polymorph Screening : Identifies stable crystalline forms for formulation. provides crystallographic data for related compounds .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
